6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.: 1934459-70-7
Cat. No.: VC12018621
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934459-70-7 |
|---|---|
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| Standard InChI | InChI=1S/C7H7N3O2/c1-12-5-4-10-6(2-3-8-10)9-7(5)11/h2-4H,1H3,(H,9,11) |
| Standard InChI Key | JZQGEEPFMDDWPK-UHFFFAOYSA-N |
| SMILES | COC1=CN2C(=CC=N2)NC1=O |
| Canonical SMILES | COC1=CN2C(=CC=N2)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a bicyclic framework comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
-
Methoxy group (-OCH): Positioned at C6, this electron-donating group enhances metabolic stability and influences binding affinity.
-
Carbonyl group (=O): Located at C5, it contributes to hydrogen bonding interactions with biological targets.
The planar structure and aromaticity of the core facilitate π-π stacking interactions, critical for enzyme inhibition .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
| SMILES | COC1=CN2C(=CC=N2)NC1=O |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Functionalization
Synthetic Routes
The synthesis of 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves condensation and cyclization reactions:
-
Condensation of Aminopyrazoles:
-
Cyclization:
Table 2: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | NaOEt, DMSO, 100°C, 10 min | 89 | |
| Copper-catalyzed | CuI, KCO, DMF, 80°C | 94 | |
| Conventional heating | POCl, reflux, 6 h | 61 |
Post-Synthetic Modifications
The compound serves as a precursor for derivatives via:
-
Nucleophilic Substitution: Replacement of the methoxy group with amines or thiols.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling at halogenated positions (e.g., bromine at C3) to introduce aryl groups.
Biological Activities and Mechanisms
Kinase Inhibition
6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits inhibitory activity against:
-
PI3Kδ: IC = 2.8 nM in analogues, showing potential for treating asthma and COPD .
-
VPS34 and JAK1-JH2: Selective inhibition in cancer cell lines (e.g., MDA-MB-231) with IC < 10 µM .
Anticancer Properties
-
Apoptosis Induction: Derivatives trigger mitochondrial membrane depolarization and caspase-3 activation in leukemia cells .
-
Antimetastatic Effects: Suppression of MMP-9 expression in breast cancer models .
Table 3: Anticancer Activity of Selected Derivatives
| Derivative | Target Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 6-Methoxy-3-bromo | HL-60 | 1.2 | DNA intercalation |
| 6-Methoxy-7-morpholino | MDA-MB-231 | 4.5 | PI3K/Akt inhibition |
Chemical Reactivity and Stability
pH-Dependent Degradation
The compound undergoes hydrolysis under acidic conditions (pH < 3), forming 6-hydroxypyrazolo[1,5-a]pyrimidine. Stability in neutral and alkaline conditions (>24 h at pH 7.4) makes it suitable for oral formulations.
Photophysical Properties
-
Fluorescence Emission: λ = 450 nm (in DMSO), enabling use as a biological probe .
-
Solvatochromism: Emission shifts to 480 nm in polar solvents due to excited-state charge transfer .
Comparison with Structural Analogues
Table 4: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume